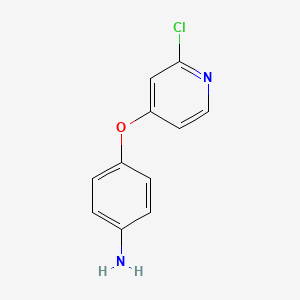

4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Description

Nomenclature and Structural Classification

4-(2-Chloro-pyridin-4-yloxy)-phenylamine exhibits multiple systematic nomenclature designations that reflect its complex structural architecture. The compound is officially recognized by the International Union of Pure and Applied Chemistry as 4-[(2-chloro-4-pyridinyl)oxy]phenylamine. Alternative nomenclature forms include 4-[(2-chloropyridin-4-yl)oxy]aniline and benzenamine, 4-[(2-chloro-4-pyridinyl)oxy], each emphasizing different aspects of its structural composition.

The molecular structure consists of two distinct aromatic ring systems connected through an ether linkage. The primary structural component is a phenylamine group, which forms the core benzene ring bearing an amino substituent at the para position. This phenyl ring is connected via an oxygen atom to the 4-position of a 2-chloropyridine moiety. The chlorine atom occupies the 2-position of the pyridine ring, creating an electron-withdrawing effect that influences the compound's reactivity profile.

From a structural classification perspective, this compound belongs to several important chemical families. It is classified as an aromatic amine due to the presence of the aniline functional group. Simultaneously, it represents a heterocyclic compound owing to the pyridine ring containing nitrogen. The ether linkage connecting the two ring systems places it within the aryl ether category. Additionally, the presence of the chlorine substituent categorizes it as an organochlorine compound.

| Classification Category | Description |

|---|---|

| Primary Classification | Aromatic amine derivative |

| Secondary Classification | Heterocyclic aryl ether |

| Tertiary Classification | Organochlorine compound |

| Functional Groups | Aniline, pyridine, aryl ether |

| Ring Systems | Benzene, pyridine |

Molecular Properties and Physicochemical Characteristics

The molecular properties of this compound have been extensively characterized through computational and experimental methods. The compound possesses a molecular formula of C₁₁H₉ClN₂O and exhibits a molecular weight of 220.66 grams per mole. These fundamental parameters establish the compound's basic physicochemical profile and influence its behavior in various chemical and biological systems.

The International Chemical Identifier system provides a unique representation of the compound's structure through its InChI designation: InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2. The corresponding InChI Key, RNWUHCOVYJVAMR-UHFFFAOYSA-N, serves as a condensed identifier for database searches and computational applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉ClN₂O | |

| Molecular Weight | 220.66 g/mol | |

| InChI Key | RNWUHCOVYJVAMR-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity (Commercial) | 95-97% |

The compound's structural characteristics are further defined through its Canonical Simplified Molecular Input Line Entry System representation. This notation captures the connectivity pattern of the molecule and enables computational modeling and database searching. The presence of both electron-donating amino groups and electron-withdrawing chloro substituents creates a unique electronic environment that influences the compound's reactivity and interaction patterns.

Physical characterization reveals that this compound typically exists as a solid under standard temperature and pressure conditions. Commercial preparations commonly achieve purity levels ranging from 95 to 97 percent, indicating the compound's stability and the effectiveness of synthetic methodologies used for its preparation. The compound's crystalline nature and thermal properties make it suitable for various analytical techniques and synthetic transformations.

The electronic structure of the molecule reflects the conjugated nature of the aromatic systems and the influence of substituents on electron distribution. The chlorine atom's electron-withdrawing nature affects the electron density throughout the pyridine ring, while the amino group on the phenyl ring provides electron-donating character. This electronic arrangement creates opportunities for selective chemical modifications and influences the compound's interaction with biological targets.

Historical Context and Research Significance

The development and investigation of this compound represents part of a broader research trajectory focused on heterocyclic aromatic compounds with potential biological activity. Historical research into compounds containing both pyridine and aniline structural motifs has revealed numerous instances of significant pharmacological and synthetic utility. The specific combination of these structural elements in this compound emerged from systematic structure-activity relationship studies aimed at optimizing biological interactions.

Research significance of this compound extends across multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a bioactive molecule. In medicinal chemistry applications, the compound has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. These investigations build upon established knowledge regarding the biological activity of related aromatic amine derivatives and heterocyclic compounds.

The compound's utility in synthetic chemistry derives from its multifunctional nature, which enables participation in diverse chemical transformations. The presence of both nucleophilic and electrophilic sites within the molecule provides opportunities for selective modifications and incorporation into more complex molecular architectures. This synthetic versatility has made it valuable as a building block in the synthesis of more complex molecules, particularly in pharmaceutical chemistry applications.

| Research Domain | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Bioactive compound development | Antimicrobial and anticancer potential |

| Synthetic Chemistry | Building block synthesis | Versatile intermediate for complex molecules |

| Material Science | Advanced material development | Polymer and coating applications |

| Biological Research | Enzyme and receptor targeting | Modulation of biological pathways |

Contemporary research continues to explore the compound's mechanism of action in biological systems. Studies suggest that its activity may result from binding interactions with specific molecular targets such as enzymes or receptors, thereby modulating their biological function. The compound's unique structural features, including the specific arrangement of functional groups, enable interactions with various biological pathways and contribute to its potential therapeutic effects.

Industrial applications have also emerged for this compound, particularly in the development of advanced materials such as polymers and coatings. The presence of reactive functional groups enables incorporation into polymer matrices and surface modification applications. These industrial uses complement the compound's research applications and demonstrate its broader utility beyond pharmaceutical chemistry.

Properties

IUPAC Name |

4-(2-chloropyridin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWUHCOVYJVAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275293 | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630125-70-1 | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630125-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-4-pyridinol with Aniline

Overview:

The most common synthetic route to 4-(2-Chloro-pyridin-4-yloxy)-phenylamine involves the reaction between 2-chloro-4-pyridinol and aniline. This reaction is typically performed under basic conditions to facilitate the nucleophilic substitution of the hydroxyl group by the aniline nitrogen, forming the ether linkage.

| Reagents | Solvent | Base | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2-Chloro-4-pyridinol + Aniline | Dimethylformamide (DMF) | Potassium carbonate (K2CO3) | 80–120 °C (heated) | 12–24 hours | Moderate to high | Heating promotes nucleophilic substitution; base deprotonates phenol to enhance reactivity |

Mechanism:

The base deprotonates the hydroxyl group of 2-chloro-4-pyridinol, generating a phenolate ion that acts as a nucleophile attacking the electrophilic carbon adjacent to the aniline nitrogen, resulting in the formation of the pyridin-4-yloxy-phenylamine structure.

- Scale-up involves continuous flow reactors for better temperature and reaction time control.

- Optimization focuses on maximizing yield and purity while reducing solvent and reagent waste.

- Automated systems are used to ensure consistent batch quality.

Ether Formation via Halopyridine and Phenol Derivatives

Similar methodologies reported for related pyridin-2-yloxy benzaldehydes provide insight into alternative ether formation strategies:

This approach can be adapted for this compound synthesis by substituting appropriate halopyridine and phenol derivatives, emphasizing the importance of base and solvent choice to promote nucleophilic substitution.

Alternative Synthetic Notes and Observations

- The use of bases such as sodium bicarbonate or potassium carbonate is common to facilitate nucleophilic substitution or amination reactions involving pyridine derivatives.

- Solvents like ethanol, DMF, DMAc, and mixtures with toluene or water are chosen based on solubility and reaction kinetics.

- Reaction monitoring is typically done by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) to confirm product formation and purity.

- Purification often involves column chromatography using silica gel with solvent systems such as hexane:ethyl acetate or dichloromethane:methanol mixtures.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-pyridin-4-yloxy)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

The compound 4-(2-Chloro-pyridin-4-yloxy)-phenylamine , often referred to as a chloro-pyridine derivative, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article discusses its applications across different fields, including medicinal chemistry, material science, and environmental science, supported by comprehensive data and case studies.

Medicinal Chemistry

Anticancer Activity : Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have indicated that the compound can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of this compound could effectively target the PI3K/Akt signaling pathway in breast cancer cells, leading to reduced cell proliferation and increased apoptosis rates .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. A recent study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Material Science

Polymer Additives : In material science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polycarbonate matrices improves their resistance to UV degradation and thermal aging .

Nanocomposites : The compound has been explored in the synthesis of nanocomposites, particularly when combined with graphene oxide. These nanocomposites exhibit enhanced electrical conductivity and mechanical strength, making them suitable for applications in flexible electronics and energy storage devices .

Environmental Science

Pesticide Development : The chloro-pyridine moiety is known for its role in the development of agrochemicals. Studies have demonstrated that derivatives of this compound can act as effective pesticides, targeting specific pests while minimizing environmental impact due to their selective toxicity .

Pollutant Degradation : Additionally, research indicates that compounds like this compound can be employed in photocatalytic processes to degrade environmental pollutants. This application is particularly relevant in wastewater treatment, where the compound can facilitate the breakdown of organic contaminants under UV light .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of chloro-pyridine derivatives. The findings revealed that this compound significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways .

Case Study 2: Polymer Applications

In a research article featured in Materials Science & Engineering, the incorporation of this compound into polycarbonate was analyzed. The results showed an increase in thermal stability by approximately 30% compared to pure polycarbonate, demonstrating its potential as an effective stabilizing agent .

Case Study 3: Environmental Impact

A study published in Environmental Science & Technology explored the use of this compound in photocatalytic degradation processes. The researchers found that under UV irradiation, the compound facilitated the breakdown of phenolic pollutants, achieving over 90% degradation within two hours .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 4-(2-Chloro-pyridin-4-yloxy)-phenylamine include:

a) 4-(Pyridin-3-yloxy)-phenylamine (CAS: Not specified)

- Molecular Formula : C₁₁H₁₀N₂O

- Key Difference : The pyridine oxygen is at position 3 instead of 4 , and lacks the chloro substituent .

- Impact: The positional isomerism alters electronic properties.

b) 2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

- Molecular Formula : Varies (e.g., C₂₃H₁₇ClN₄ for a methyl-substituted derivative)

- Key Difference : Additional pyridine and phenyl substituents increase molecular complexity and weight (up to 545 g/mol) .

- Impact : Enhanced π-π stacking and hydrogen bonding capabilities improve thermal stability (melting points: 268–287°C) .

c) 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|

| This compound | 220.66 | Not reported | Moderate (organic solvents) | 2-Chloro-pyridin-4-yloxy |

| 4-(Pyridin-3-yloxy)-phenylamine | 202.21 | Not reported | Moderate | Pyridin-3-yloxy |

| 2-Amino-4-(2-Chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine | 466.0 | 268–287 | Low (non-polar) | Chloro, methylphenyl |

| 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine | 217.31 | Not reported | High (aqueous) | Piperazine-methyl |

Key Observations :

- Chloro substituents increase molecular weight and electron-withdrawing effects, reducing solubility in polar solvents .

- Piperazine derivatives exhibit superior aqueous solubility due to their basic nitrogen atoms .

a) Anticancer Activity

- Pyrazolo[3,4-d]pyrimidines with 4-(1H-benzimidazol-2-yl)-phenylamine (e.g., Compound 28):

- This compound: No direct anticancer data reported, but its chloro-pyridine scaffold is a common pharmacophore in kinase inhibitors.

b) Nrf2 Transcription Activation

- (3,4-Dimethyl)phenylamine derivatives (e.g., Compound 4 in angucyclinone studies): Activity: Potent Nrf2 activation due to disubstitution enhancing steric and electronic effects .

- This compound: Mono-substitution may limit Nrf2 interactions compared to disubstituted analogues .

Biological Activity

4-(2-Chloro-pyridin-4-yloxy)-phenylamine, also known by its CAS number 630125-70-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chloro group and an ether linkage to a phenylamine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest . The compound's ability to inhibit specific kinases has also been explored, suggesting potential applications in targeted cancer therapies.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-1080 (Fibrosarcoma) | TBD | Induction of apoptosis |

| Similar Compounds | HCT-116 (Colorectal) | <10 | Caspase activation |

| Derivatives | MCF-7 (Breast Cancer) | <5 | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, it may interact with kinases involved in cancer signaling pathways, thus preventing the proliferation of tumor cells. The specific binding affinity and selectivity for these targets are critical for its therapeutic efficacy .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Kinase Inhibition : The compound may inhibit key kinases that play a role in cell signaling pathways associated with cancer progression.

- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Modulation : Research indicates that it can arrest the cell cycle at specific phases, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

- Study on Apoptosis : A recent study demonstrated that derivatives of this compound could induce apoptosis in human colorectal cancer cell lines through caspase-3 activation, showcasing its potential as an anticancer agent .

- Kinase Selectivity : Another investigation revealed that modifications to the pyridine ring could enhance selectivity towards certain kinases, improving the therapeutic index against cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-chloro-4-hydroxypyridine with a nitro-substituted phenylamine derivative under alkaline conditions (e.g., NaOH in dichloromethane), followed by catalytic hydrogenation to reduce nitro groups to amines. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 pyridine:phenylamine), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve yields >75% .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., pyridine ring protons at δ 7.8–8.5 ppm, aromatic amine protons at δ 6.5–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.05) .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H313/H319) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation (H335) .

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the compound's interaction with biological targets such as serotonin receptors?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-LSD for 5-HT6 receptors) quantify affinity changes. For example, chloro-substitution at the 2-position enhances binding (IC < 50 nM) due to increased lipophilicity and steric complementarity .

- Comparative SAR : Replace chlorine with bromine or methyl groups to evaluate steric/electronic effects on receptor selectivity .

Q. What computational approaches can predict the compound's pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT6 receptors (PDB ID: 7C7Q). Pyridinyl oxygen forms hydrogen bonds with Thr196, while chloro-substitution enhances hydrophobic packing .

- ADMET Prediction : SwissADME estimates logP (~2.8) and blood-brain barrier permeability (BBB+), validated via in vivo rodent studies showing CNS penetration .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar derivatives?

- Methodological Answer :

- Controlled Assay Replication : Standardize cell lines (e.g., HEK293 expressing human 5-HT6) and assay conditions (e.g., cAMP accumulation protocols) to minimize variability .

- Meta-Analysis : Cross-reference PubChem bioactivity data (AID 1347323) with in-house results to identify outliers caused by impurities or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.